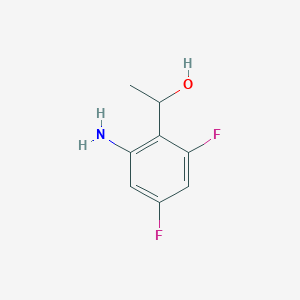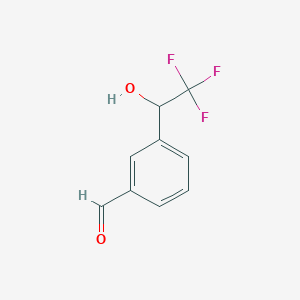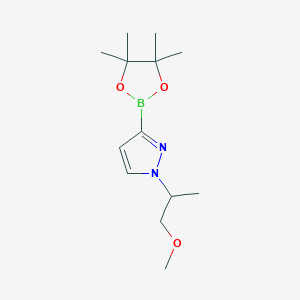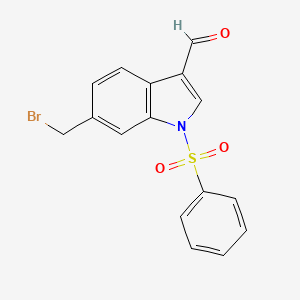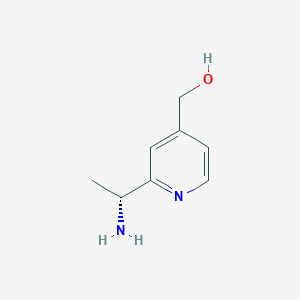
(R)-(2-(1-Aminoethyl)pyridin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(2-(1-Aminoethyl)pyridin-4-yl)methanol: is a chiral compound featuring a pyridine ring substituted with an aminoethyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize ®-(2-(1-Aminoethyl)pyridin-4-yl)methanol involves the reductive amination of 4-pyridinecarboxaldehyde with ®-1-aminoethanol. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
-
Asymmetric Synthesis: : Another approach is the asymmetric synthesis starting from chiral precursors. For instance, ®-1-aminoethanol can be reacted with 4-pyridinecarboxaldehyde under controlled conditions to ensure the retention of chirality.
Industrial Production Methods
Industrial production of ®-(2-(1-Aminoethyl)pyridin-4-yl)methanol may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts and advanced purification techniques like crystallization and chromatography ensures the production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The hydroxymethyl group in ®-(2-(1-Aminoethyl)pyridin-4-yl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
-
Reduction: : The compound can undergo reduction reactions, particularly the reduction of the pyridine ring to form piperidine derivatives using hydrogenation catalysts like platinum or palladium.
-
Substitution: : The amino group can participate in substitution reactions, forming amides, ureas, or other derivatives when reacted with acyl chlorides, isocyanates, or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium cyanoborohydride, hydrogen gas with palladium on carbon.
Substitution Reagents: Acyl chlorides, isocyanates.
Major Products Formed
Oxidation: Pyridine-4-carboxaldehyde, pyridine-4-carboxylic acid.
Reduction: Piperidine derivatives.
Substitution: Amides, ureas, and other substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, ®-(2-(1-Aminoethyl)pyridin-4-yl)methanol serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound can be used in the development of chiral ligands for asymmetric catalysis, which is crucial in the synthesis of biologically active molecules. It may also serve as a precursor for the synthesis of bioactive compounds.
Medicine
In medicinal chemistry, ®-(2-(1-Aminoethyl)pyridin-4-yl)methanol is investigated for its potential as a pharmacophore in drug design. Its derivatives might exhibit activity against various biological targets, making it a candidate for drug development.
Industry
The compound’s derivatives can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism by which ®-(2-(1-Aminoethyl)pyridin-4-yl)methanol exerts its effects depends on its specific application. In catalysis, it may act as a chiral ligand, facilitating enantioselective reactions. In biological systems, its derivatives might interact with specific enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-(2-(1-Aminoethyl)pyridin-4-yl)methanol: The enantiomer of the compound, which may exhibit different biological activities and properties.
4-(Hydroxymethyl)pyridine: Lacks the chiral aminoethyl group, making it less versatile in chiral synthesis.
2-(1-Aminoethyl)pyridine: Lacks the hydroxymethyl group, affecting its reactivity and applications.
Uniqueness
®-(2-(1-Aminoethyl)pyridin-4-yl)methanol is unique due to its chiral nature and the presence of both amino and hydroxymethyl functional groups. This combination allows for diverse reactivity and applications in various fields, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
[2-[(1R)-1-aminoethyl]pyridin-4-yl]methanol |
InChI |
InChI=1S/C8H12N2O/c1-6(9)8-4-7(5-11)2-3-10-8/h2-4,6,11H,5,9H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
LVOHMXYDWWBBJV-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C1=NC=CC(=C1)CO)N |
Kanonische SMILES |
CC(C1=NC=CC(=C1)CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


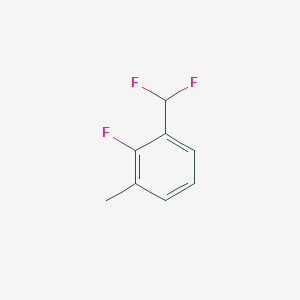


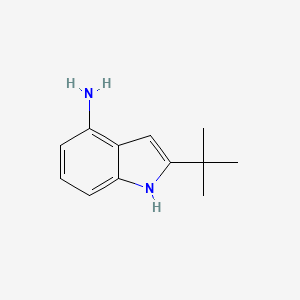
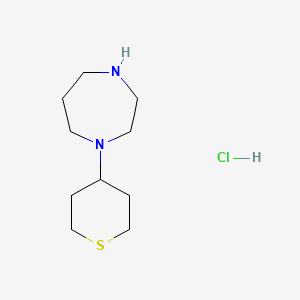
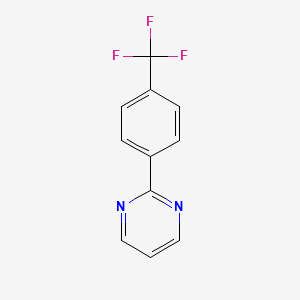
![4-((7-(2,6-Dichlorophenyl)benzo[e][1,2,4]triazin-3-yl)amino)-2-(2-(pyrrolidin-1-yl)ethoxy)benzonitrile](/img/structure/B12968678.png)
